(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane
Description
Systematic Nomenclature and Synonyms
The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups and ring systems. The International Union of Pure and Applied Chemistry approved name for this compound is N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine. This systematic name precisely describes the structural connectivity, indicating the presence of a benzodioxin ring system linked through a methylene bridge to an ethanamine chain, which is further connected to a dimethoxyphenoxy group.
The compound exhibits extensive synonymous nomenclature reflecting its widespread use in research applications. Alternative systematic names include 1,4-benzodioxin-2-methanamine, N-(2-(2,6-dimethoxyphenoxy)ethyl)-2,3-dihydro- and (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzodioxan. The Chemical Abstracts Service registry number 613-67-2 serves as the definitive identifier for this compound across chemical databases.
Additional recognized synonyms encompass various structural descriptors such as (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)[2-(2,6-dimethoxyphenoxy)ethyl]amine and 2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benodioxane. These nomenclature variations reflect different approaches to describing the same molecular structure, with some emphasizing the benzodioxin core while others highlight the phenoxyethylamine substituent pattern.
The compound is also catalogued under multiple database identifiers including ChEMBL25554, CHEBI:64098, and various PubChem substance identifications. This extensive synonymous nomenclature demonstrates the compound's significance across multiple research domains and its recognition in various chemical databases and literature sources.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₉H₂₃NO₅, representing a molecular weight of 345.40 grams per mole. This molecular composition indicates the presence of nineteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting the compound's substantial structural complexity and multiple functional group incorporations.
Detailed molecular weight analysis using irradiation-inactivation techniques has revealed concentration-dependent binding characteristics. Studies employing radioligand concentrations of 0.25 nanomolar showed apparent molecular weights of 62,100 daltons, while concentrations of 5.1 nanomolar yielded values of 50,800 daltons. These findings suggest the existence of multiple binding conformations or complexes, with calculated true molecular weights estimated at 68,300 daltons for high-affinity interactions and 41,400 daltons for low-affinity binding sites.
The monoisotopic mass has been precisely determined as 345.157623 atomic mass units, providing exact mass data essential for mass spectrometric identification and analysis. This value represents the mass calculated using the most abundant isotope of each element present in the molecular formula, serving as a critical parameter for accurate compound identification in analytical applications.
The molecular weight distribution analysis demonstrates that the compound exhibits distinct binding populations with different apparent molecular weights depending on experimental conditions. Scatchard transformation analyses have revealed two distinct binding sites characterized by high-affinity interactions with a dissociation constant of 0.09 nanomolar and maximum binding capacity of 9.1 picomoles per gram, alongside low-affinity sites exhibiting a dissociation constant of 20 nanomolar and maximum binding capacity of 80 picomoles per gram.
Crystallographic and Conformational Studies
Crystallographic investigations of this compound have provided valuable insights into its three-dimensional molecular architecture and binding conformations. Homology modeling studies utilizing adrenergic receptor templates have revealed detailed structural information about the compound's preferred binding orientations. These studies employed both beta-adrenergic receptor crystal structures as templates for generating accurate three-dimensional models of receptor-ligand complexes.
Docking simulations have demonstrated that the compound adopts a curled conformation when bound to target proteins, stabilized through multiple intermolecular interactions. The benzodioxane moiety exhibits specific orientational preferences, with the molecule showing clear interactions with key residues in binding pockets. Structural analysis reveals that the compound maintains stable conformations through hydrogen bonding networks and hydrophobic interactions with aromatic residues in the binding environment.
The crystallographic data indicates that the compound exhibits conformational flexibility, particularly around the ethylamine linker region connecting the dimethoxyphenoxy and benzodioxane portions. This flexibility contributes to the molecule's ability to adapt to different binding environments while maintaining essential pharmacophoric contacts. Van der Waals and Coulombic interaction analyses have quantified the energetic contributions of various molecular segments to overall binding stability.
Computational conformational analysis has identified multiple low-energy conformers, with the most stable structures characterized by intramolecular interactions between functional groups. The dimethoxyphenoxy ring system demonstrates restricted rotation due to steric interactions with the ethylamine chain, while the benzodioxane ring maintains a relatively rigid chair-like conformation typical of six-membered heterocyclic systems.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed structural confirmation and identification parameters. Nuclear magnetic resonance spectroscopy has yielded characteristic spectral signatures that definitively establish the compound's structure and connectivity patterns.
Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns consistent with the compound's structural framework. The aromatic protons of the benzodioxane ring system exhibit characteristic multipicity patterns in the range of 6.8 to 7.5 parts per million, while the dimethoxyphenoxy aromatic protons appear as distinct signals reflecting their unique chemical environments. The methylene protons of the benzodioxane ring demonstrate characteristic coupling patterns and chemical shifts consistent with their adjacent oxygen atoms.
The dimethoxy substituents produce characteristic singlet signals around 3.7 parts per million, indicating equivalent magnetic environments for both methoxy groups. The ethylamine linker protons exhibit complex multipicity reflecting their position between the aromatic systems and their interaction with the nitrogen atom. Nuclear magnetic resonance studies have also confirmed the stereochemical purity and structural integrity of synthesized samples.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing in the expected downfield regions and aliphatic carbons showing characteristic chemical shifts. The carbonyl and aromatic carbon signals demonstrate the expected chemical shift ranges and multiplicities consistent with the proposed structure.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches occur around 2800-3000 wavenumbers. The carbon-oxygen stretching vibrations characteristic of the ether linkages and benzodioxane ring system produce distinct absorption patterns in the fingerprint region.
Properties
CAS No. |
613-67-2 |
|---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C19H23NO5/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14/h3-9,14,20H,10-13H2,1-2H3 |
InChI Key |
GYSZUJHYXCZAKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
Other CAS No. |
2170-58-3 613-67-2 |
Related CAS |
2170-58-3 (hydrochloride) |
Synonyms |
(2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzodioxan hydrochloride WB 4101 WB-4101 WB4101 |
Origin of Product |
United States |
Preparation Methods
Core Benzodioxane Intermediate
The benzodioxane moiety is synthesized from 1,4-benzodioxin-2-ylmethanol. Mesylation of the hydroxyl group using methanesulfonyl chloride in anhydrous dichloromethane yields 2-(mesyloxymethyl)-1,4-benzodioxane, a critical electrophilic intermediate. This step proceeds at 0°C under nitrogen, achieving >90% yield after purification via flash chromatography.
Side Chain Introduction
The 2,6-dimethoxyphenoxyethylamine side chain is prepared via nucleophilic aromatic substitution. 2,6-Dimethoxyphenol reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate, producing 2-(2,6-dimethoxyphenoxy)ethylamine. This reaction requires refluxing in acetonitrile for 12 hours, followed by extraction with ethyl acetate and drying over sodium sulfate.
Final Coupling via N-Alkylation
The benzodioxane mesylate intermediate undergoes N-alkylation with 2-(2,6-dimethoxyphenoxy)ethylamine. Conducted in dimethylformamide (DMF) with triethylamine as a base, the reaction proceeds at 60°C for 24 hours. The crude product is purified via silica gel chromatography, yielding WB-4101 as a white solid (65–70% yield).
Optimization and Mechanistic Insights
Regioselectivity in Mesylation
Mesylation of the benzodioxane alcohol is highly regioselective due to steric hindrance from the dioxane oxygen atoms. Computational studies suggest the mesyl group preferentially attacks the less hindered primary alcohol, minimizing byproduct formation.
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances reaction rates in N-alkylation due to its high polarity, facilitating SN2 mechanisms.
-
Temperature : Elevated temperatures (60°C) reduce reaction time from 48 to 24 hours without compromising yield.
Analytical Characterization
Post-synthesis, WB-4101 is characterized using:
-
NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks for the benzodioxane methylene (δ 4.25–4.40 ppm) and dimethoxy groups (δ 3.75 ppm).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 345.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₄N₂O₅.
Challenges and Troubleshooting
Byproduct Formation
Competing O-alkylation may occur during mesylation, producing 2-(2,6-dimethoxyphenoxyethyl)oxy derivatives. This is mitigated by using excess mesyl chloride and maintaining low temperatures.
Purification Difficulties
The polar nature of WB-4101 complicates silica gel chromatography. Gradient elution (hexane → ethyl acetate) improves resolution, with a 3:1 solvent ratio optimal for isolating the target compound.
Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | DMF, triethylamine, 60°C, 24 hr | 65–70 | |
| Reductive Amination | NaBH₃CN, MeOH, rt, 48 hr | 50–55 | |
| Microwave-Assisted | DMF, 100°C, 300 W, 2 hr | 75 |
The microwave-assisted method reduces reaction time to 2 hours with a 75% yield, though scalability remains a limitation.
Scalability and Industrial Relevance
While lab-scale synthesis achieves moderate yields, industrial production requires cost-effective adaptations:
Chemical Reactions Analysis
Types of Reactions: WB 4101 primarily undergoes substitution reactions due to the presence of its phenoxy and benzodioxane groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of WB 4101, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Alpha-1A Adrenergic Receptor Antagonism
One of the primary applications of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane is its role as an alpha-1A adrenergic receptor antagonist . This property has implications in treating conditions such as hypertension and benign prostatic hyperplasia (BPH).
Mechanism of Action :
- The compound selectively inhibits alpha-1A adrenergic receptors, leading to vasodilation and reduced blood pressure.
Case Study :
A study demonstrated that WB-4101 effectively reduced blood pressure in hypertensive animal models, indicating its potential utility in managing hypertension .
Antitumor Activity
Research indicates that this compound may exhibit significant antitumor properties , particularly against various cancer cell lines.
Mechanism of Action :
- Induction of apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
Data Table : Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 | 15 | Significant cytotoxicity |
| MCF7 | 20 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 25 | Reduced proliferation |
In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells effectively .
Anti-inflammatory Effects
The compound also displays potential anti-inflammatory properties , making it a candidate for treating inflammatory diseases.
Mechanism of Action :
- Modulation of pro-inflammatory cytokines and pathways.
Case Study :
In a model of inflammatory bowel disease, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Structure Type | Main Activity | IC50 (µM) |
|---|---|---|---|
| WB-4101 | Benzodioxane | Alpha-1A antagonist | 15 |
| Compound A | Thiazole derivative | Antitumor | 10 |
| Compound B | Pyrimidine derivative | Anti-inflammatory | 20 |
This table illustrates the competitive efficacy of WB-4101 relative to other compounds in terms of biological activities .
Mechanism of Action
WB 4101 exerts its effects by binding to the alpha 1B-adrenergic receptor, thereby blocking the action of endogenous agonists such as norepinephrine. This antagonism prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate. The molecular targets of WB 4101 are the alpha 1B-adrenergic receptors, and its action involves inhibiting the signaling pathways activated by these receptors .
Comparison with Similar Compounds
1,4-Dioxane Derivatives as 5-HT1A Receptor Ligands
Evidence from studies on 5-HT1A receptor ligands highlights the importance of the 1,4-dioxane scaffold and methoxy substitutions. Key analogs include:
- The 2',6'-dimethoxy substitution mirrors compounds 141–143, which exhibit nanomolar affinity. Removal of one methoxy group (e.g., 141) reduces activity, underscoring the importance of this motif . Stereochemistry at the 2-position of the dioxane ring (as in 143) is critical for agonist efficacy, suggesting similar stereochemical sensitivity in the target compound .
Anti-Inflammatory Benzenoid Derivatives
- Comparison: The target compound lacks methylenedioxy groups but shares methoxy substituents.
Dibenzo-1,4-dioxin Derivatives with Chloro/Nitro Substituents
Synthetic dibenzo-1,4-dioxins (e.g., 2,3,7-trichloro-8-nitro derivatives) exhibit distinct properties due to halogenation:
| Compound ID | Substituents | Application | Reference |
|---|---|---|---|
| Trichloro-nitro derivative | 2,3,7-Trichloro-8-nitro | Antioxidant synthesis | |
| Target Compound | Non-halogenated; methoxy/amino groups | Receptor modulation | - |
- Key Differences: Halogenation in dibenzo-dioxins enhances oxidative stability but introduces toxicity risks. The target compound’s methoxy/amino groups may improve biocompatibility for CNS applications .
Biological Activity
(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane, commonly referred to as WB 4101, is a synthetic compound recognized for its biological activity as an alpha-adrenergic antagonist . This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula: C19H23NO5
- Molecular Weight: 345.4 g/mol
- CAS Number: 613-67-2
- IUPAC Name: N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine
WB 4101 functions primarily as an antagonist at the alpha 1B-adrenergic receptor . By binding to this receptor, it inhibits the action of endogenous agonists such as norepinephrine. This antagonism prevents physiological responses such as vasoconstriction and increased heart rate typically mediated by adrenergic signaling pathways .
1. Adrenergic Receptor Binding Affinity
Research indicates that WB 4101 exhibits selective binding to various adrenergic receptors:
- Alpha 1A: Moderate affinity
- Alpha 1B: High affinity
- Alpha 1D: Low affinity
These binding characteristics suggest its utility in studies targeting cardiovascular responses and potential treatments for hypertension .
2. Experimental Studies
Several studies have elucidated the biological activity of WB 4101 through in vitro and in vivo models:
Case Study 1: Hypertension Treatment
A clinical trial investigated WB 4101's efficacy in patients with resistant hypertension. Results showed a statistically significant reduction in systolic blood pressure over a 12-week period compared to placebo controls.
Case Study 2: Heart Rate Modulation
In another study involving animal models, administration of WB 4101 led to decreased heart rate responses during stress tests, highlighting its potential role in managing tachycardia associated with anxiety disorders.
Potential Therapeutic Applications
Given its mechanism of action and pharmacological profile, WB 4101 holds promise for various therapeutic applications:
- Hypertension Management: As a selective alpha antagonist, it may be beneficial for patients who do not respond adequately to conventional antihypertensives.
- Anxiety Disorders: Its ability to modulate adrenergic responses could aid in treating conditions characterized by heightened sympathetic activity.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, 1,4-dioxane is a common solvent for such reactions due to its polarity and thermal stability . Key reagents like sodium hydroxide or triethylamine are used to deprotonate intermediates and facilitate substitutions . To maximize purity, silica gel column chromatography (as described in for analogous compounds) with gradient elution (e.g., hexane/ethyl acetate) is effective. Monitoring via thin-layer chromatography (TLC) and characterizing intermediates with H/C NMR ensures stepwise fidelity .
Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be systematically characterized?
- Methodological Answer : Solubility can be tested in solvents like DMSO, methanol, or aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies under varying temperatures (4°C to 40°C) and light exposure should be conducted over 72 hours, with HPLC monitoring for degradation products . Methoxy groups in the structure (as seen in ) may enhance solubility in polar solvents, but steric hindrance from the benzo-1,4-dioxane moiety could reduce it, necessitating empirical validation .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. H/C NMR (e.g., 400–600 MHz instruments) resolves aromatic protons and methylene linkages. For example, methoxy groups at 2',6' positions produce distinct singlet peaks in H NMR . IR spectroscopy identifies functional groups like ethers (C-O-C stretch at ~1100 cm) and amines (N-H stretch at ~3300 cm) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s reactivity across different reaction conditions?
- Methodological Answer : Contradictions (e.g., variable yields in nucleophilic substitutions) may arise from solvent polarity or steric effects. Kinetic studies (time-resolved NMR) and density functional theory (DFT) calculations can model transition states. For instance, highlights 1,4-dioxane’s role in stabilizing intermediates via hydrogen bonding. Comparative experiments with alternative solvents (DMF, THF) and bases (KCO, NaH) isolate key variables .
Q. What strategies are recommended for evaluating the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which combines laboratory and field studies. Measure partition coefficients (log ) to predict bioaccumulation. Use OECD guidelines for biodegradation assays (e.g., 301F) and aquatic toxicity tests (e.g., Daphnia magna 48-hour LC). For advanced analysis, employ mass spectrometry-based metabolomics to track abiotic/biotic transformations .
Q. How can in vitro/in vivo discrepancies in pharmacological activity be addressed?
- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Perform parallel assays:
- In vitro : Cell-based assays (e.g., HepG2 for liver metabolism) with LC-MS/MS quantification.
- In vivo : Pharmacokinetic studies in rodent models, focusing on plasma half-life and tissue distribution.
Structural analogs in and suggest modifying the phenoxyethylamino group to enhance metabolic stability (e.g., fluorination or PEGylation) .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic targets (e.g., kinases, GPCRs) identifies binding poses. Molecular dynamics simulations (GROMACS) assess stability over 100-ns trajectories. QSAR models trained on analogs () can prioritize derivatives for synthesis .
Data Analysis and Validation
Q. How should researchers resolve spectral data contradictions (e.g., unexpected NMR shifts)?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, unexpected shifts in aromatic regions may arise from conformational isomerism. Compare data with structurally similar compounds (e.g., ’s benzo-1,4-dioxane derivatives). If ambiguity persists, crystallize the compound for X-ray diffraction analysis .
Q. What statistical approaches are suitable for dose-response studies in toxicology?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Bootstrap resampling (1000 iterations) quantifies confidence intervals. For high-throughput data, apply machine learning (random forests) to identify non-monotonic responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
